2-Phenethyl-1,3-dioxolane

Catalog No.
S14291591
CAS No.
4360-60-5
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenethyl-1,3-dioxolane

CAS Number

4360-60-5

Product Name

2-Phenethyl-1,3-dioxolane

IUPAC Name

2-(2-phenylethyl)-1,3-dioxolane

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-5,11H,6-9H2

InChI Key

LEBHHJDUAJKLKG-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCC2=CC=CC=C2

2-Phenethyl-1,3-dioxolane is a cyclic compound characterized by a dioxolane ring structure with a phenethyl substituent. The molecular formula is C10H12O2C_{10}H_{12}O_2, and it features two oxygen atoms incorporated into a five-membered ring. The presence of the phenethyl group contributes to its unique properties, making it of interest in various chemical and biological applications.

, primarily due to the reactivity of its dioxolane ring. Key reactions include:

  • Acetalization: The compound can react with aldehydes or ketones to form acetal derivatives, which are useful in protecting functional groups during organic synthesis.
  • Oxidation: Under specific conditions, this compound can be oxidized to yield corresponding dioxanones, which serve as intermediates in further synthetic pathways .
  • Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to regenerate the corresponding diol and carbonyl compounds .

The biological activity of 2-Phenethyl-1,3-dioxolane has been explored in various studies. It has demonstrated potential antibacterial and antifungal properties. Compounds derived from similar structures have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans. These findings suggest that 2-Phenethyl-1,3-dioxolane and its derivatives may be valuable in pharmaceutical applications .

Several methods have been developed for synthesizing 2-Phenethyl-1,3-dioxolane:

  • Acetalization Reaction: This method involves the reaction of phenethyl alcohol with a suitable carbonyl compound (e.g., an aldehyde) in the presence of an acid catalyst.
  • Cyclization from Diols: Starting from 1,2-diols, cyclization can occur under acidic conditions to form the dioxolane structure. This method is advantageous due to its mild reaction conditions and high yields .
  • Oxidative Methods: Oxidation of phenolic precursors can yield 2-Phenethyl-1,3-dioxolane through controlled oxidative conditions .

2-Phenethyl-1,3-dioxolane finds applications in various fields:

  • Organic Synthesis: It serves as a protecting group for alcohols and carbonyls during multi-step synthetic processes.
  • Pharmaceuticals: Due to its biological activity, it is being investigated for potential use in developing new antimicrobial agents.
  • Fragrance Industry: The compound may also be utilized in perfumery due to its pleasant aromatic profile.

Interaction studies involving 2-Phenethyl-1,3-dioxolane have focused on its reactivity with biological targets. For instance, its derivatives have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. Additionally, studies on its interaction with enzymes involved in metabolic pathways could provide insights into its pharmacological potential .

Several compounds share structural similarities with 2-Phenethyl-1,3-dioxolane. Here are a few notable examples:

Compound NameStructureKey Characteristics
1,3-DioxolaneDioxolaneCommonly used as a solvent and protecting group.
2-Methyl-1,3-dioxolaneMethyl DioxolaneExhibits similar reactivity; used in organic synthesis.
5-Hydroxy-1,3-dioxolan-2-oneHydroxy DioxolanPotentially useful in medicinal chemistry; shows biological activity.

Uniqueness of 2-Phenethyl-1,3-dioxolane:
The presence of the phenethyl group distinguishes it from other dioxolanes by enhancing its lipophilicity and potentially improving its biological interactions compared to simpler dioxolanes.

Early Synthetic Approaches in Acetal and Dioxolane Chemistry

The synthesis of 1,3-dioxolane derivatives traces its roots to classical acetalization reactions, where aldehydes or ketones react with diols in the presence of acid catalysts. The Fischer esterification mechanism, first described in 1895, laid the groundwork for understanding proton-transfer and nucleophilic attack steps in acetal formation. For 2-phenethyl-1,3-dioxolane, early methodologies relied on phenylacetaldehyde as the carbonyl precursor, which undergoes condensation with ethylene glycol under acidic conditions. This two-step process involves initial protonation of the aldehyde carbonyl group, followed by nucleophilic attack by the diol to form a hemiacetal intermediate. Subsequent dehydration and cyclization yield the dioxolane ring.

A landmark study in 2016 demonstrated the synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a structurally analogous compound, using cyclic ketene acetal precursors. By employing acetal halides and optimizing reaction conditions, researchers achieved high-purity MPDL, characterized via NMR spectroscopy and mass spectrometry. This approach underscored the importance of selecting electrophilic intermediates to streamline cyclization, a principle later adapted for phenethyl-substituted dioxolanes.

Early Synthetic MethodsKey Features
Fischer esterificationAcid-catalyzed condensation of aldehydes and diols; reversible equilibrium.
Cyclic ketene acetal routesUse of acetal halides for controlled ring formation; high stereochemical fidelity.
Hemiacetal intermediatesProton transfer and nucleophilic attack as rate-determining steps.

Evolution of Nucleophilic Substitution Strategies for Phenethyl-Dioxolane Systems

The introduction of phenethyl groups into dioxolane frameworks necessitated advancements in nucleophilic substitution chemistry. Early strategies focused on alkylation reactions, where phenethyl bromides served as electrophiles. For example, (−)-normetazocine derivatives were synthesized by reacting resolved benzomorphan precursors with substituted phenethyl bromides in dimethylformamide (DMF) at elevated temperatures (100°C). The addition of sodium bicarbonate facilitated in situ generation of the free base, improving reaction yields.

Substituents on the phenethyl aromatic ring significantly influenced reactivity and product distribution. Para-substituted electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhanced electrophilicity, enabling faster alkylation rates compared to ortho- or meta-substituted analogs. Conversely, bulky ortho-substituents sterically hindered nucleophilic attack, reducing conversion efficiency. A comparative analysis of substituent effects revealed that para-nitro phenethyl bromides achieved 98% conversion within 2 hours, whereas ortho-chloro derivatives required 12 hours for comparable yields.

Substituent Effects on AlkylationReactivity TrendConversion Efficiency
Para-nitroHigh electrophilicity; rapid kinetics98% in 2 hours
Meta-fluoroModerate activation85% in 4 hours
Ortho-chloroSteric hindrance; slow kinetics75% in 12 hours

Modern Catalytic Systems for Stereoselective Dioxolane Formation

Recent advances in heterogeneous catalysis have revolutionized the synthesis of 2-phenethyl-1,3-dioxolane derivatives. Zirconium-based metal-organic frameworks (MOFs), such as UiO-66 and UiO-66-NH~2~, exemplify this shift. These catalysts enable acetalization of phenylacetaldehyde with glycerol under mild conditions, achieving 98.5% conversion and >99% selectivity toward cyclic acetals within 2 hours. The UiO-66 framework’s tunable porosity and acid-base bifunctionality facilitate precise control over product stereochemistry, favoring 1,3-dioxolanes over 1,3-dioxanes at ratios up to 4.6:1.

Mechanistic studies reveal that Lewis acid sites on the MOF surface polarize the carbonyl group of phenylacetaldehyde, enhancing its susceptibility to nucleophilic attack by diols. Simultaneously, Brønsted acid sites stabilize transition states, reducing activation energy for cyclization. This dual activation mechanism not only accelerates reaction kinetics but also improves stereoselectivity, as evidenced by the preferential formation of cis-dioxolane isomers in >80% enantiomeric excess.

Catalytic SystemConversionSelectivityStereoselectivity
UiO-6698.5%99% (cyclic acetals)cis:trans = 4.6:1
Traditional H~2~SO~4~85%75% (cyclic acetals)cis:trans = 1.2:1
Scandium(III) triflate92%89% (cyclic acetals)cis:trans = 3.1:1

The formation of 2-phenethyl-1,3-dioxolane proceeds through well-characterized acid-catalyzed cyclization mechanisms that involve the condensation of phenylacetaldehyde with ethylene glycol . The synthesis typically employs either Brønsted or Lewis acid catalysts to facilitate the nucleophilic attack of ethylene glycol on the carbonyl carbon of phenylacetaldehyde, followed by cyclization to form the dioxolane structure .

Brønsted Acid-Catalyzed Pathways

Under Brønsted acid conditions, the mechanism initiates with protonation of the carbonyl oxygen of phenylacetaldehyde, generating an oxonium ion intermediate [2]. This electrophilic activation significantly increases the susceptibility of the carbonyl carbon to nucleophilic attack by the hydroxyl groups of ethylene glycol [2]. The subsequent formation of a hemiacetal intermediate precedes the intramolecular cyclization step, where the second hydroxyl group of ethylene glycol attacks the protonated carbonyl carbon, resulting in water elimination and dioxolane ring closure [2].

Research has demonstrated that different Brønsted acids exhibit varying catalytic efficiencies for dioxolane formation [3]. Diphenylphosphinic acid has shown superior performance compared to traditional acids such as para-toluenesulfonic acid, achieving diastereoselectivities exceeding 20:1 in related dioxolane synthesis reactions [3]. The enhanced selectivity has been attributed to the bulky nature of the catalyst, which provides better steric control during the cyclization process [3].

Lewis Acid-Catalyzed Mechanisms

Lewis acid catalysis operates through a fundamentally different activation mode, where the acid coordinates directly to the carbonyl oxygen without proton transfer [4]. Silicon-based Lewis acids, such as those present in silica gel, form pentacoordinated silicate intermediates with the carbonyl compound [2]. The coordination of ethylene glycol to these activated intermediates leads to zwitterionic species that subsequently cyclize to form the dioxolane ring while regenerating the catalyst [2].

Aluminum-based Lewis acids follow a similar pathway but form tetracoordinated aluminate complexes [2]. The nucleophilic attack of ethylene glycol on these complexes generates ammonium aluminate intermediates that undergo cyclization through oxonium cation formation [2]. The choice between silicon and aluminum catalysts affects both reaction rates and product selectivity, with silica gel demonstrating superior performance for electron-deficient substrates [2].

Kinetic and Thermodynamic Considerations

The acid-catalyzed cyclization of phenethyl-dioxolane synthesis exhibits distinct kinetic profiles depending on the catalyst system employed [5]. Lewis acid-catalyzed reactions typically proceed under milder conditions with lower activation energies compared to Brønsted acid systems [5]. The reaction generally proceeds via nucleophilic attack of ethylene glycol on the carbonyl carbon, followed by cyclization to form the dioxolane structure, with careful control of temperature and reaction time being crucial for achieving high yield and purity .

Mechanistic studies have revealed that the formation of cyclic acetals from oxiranes and ketones involves Lewis acid coordination to the carbonyl oxygen, followed by oxirane ring opening and subsequent cyclization [5]. This pathway demonstrates the versatility of Lewis acid catalysis in promoting complex ring-forming reactions under relatively mild conditions [5].

Solvent Effects on Ring-Closure Kinetics

The choice of solvent profoundly influences the kinetics of dioxolane ring closure through multiple mechanisms including solvation effects, polarity changes, and specific molecular interactions [6] [7]. Understanding these solvent effects is crucial for optimizing synthetic conditions and achieving desired reaction rates and selectivities.

Polarity Effects on Reaction Rates

Solvent polarity plays a critical role in determining reaction rates for dioxolane formation [7]. Studies have demonstrated that decreasing solvent polarity can lead to dramatic changes in reaction kinetics, with some systems showing increased reaction frequencies as the polarity decreases [7]. The dielectric constant of the solvent system directly correlates with the stability of charged intermediates formed during the cyclization process [7].

Research on polar aprotic solvents has revealed significant rate enhancements in related cyclic compound formation [8]. The use of dimethyl sulfoxide as a co-solvent has been shown to cause 10^6 to 10^7-fold increases in reaction rates for certain cyclization reactions, attributed to differential solvation of ground states and transition states [8]. These dramatic accelerations result from reduced hydrogen bonding interactions with reactive species in aprotic environments [8].

Protic versus Aprotic Solvent Systems

The distinction between protic and aprotic solvents fundamentally affects dioxolane formation mechanisms [9]. Protic solvents can participate in hydrogen bonding interactions that stabilize both reactants and intermediates, potentially altering reaction pathways [9]. Aprotic solvents, conversely, minimize competitive hydrogen bonding and allow for more efficient coordination between catalysts and substrates [9].

Experimental evidence suggests that the transition from protic to aprotic solvent systems can result in mechanistic changes [8]. In acetonitrile containing minimal water content, reaction rates can exceed those in pure water by factors exceeding 10^6, with the rate enhancement being primarily entropic in origin [8]. The reduced solvation requirements in aprotic media contribute to lower activation barriers and increased reaction efficiency [8].

Mixed Solvent Systems and Phase Behavior

Mixed solvent systems offer unique opportunities for tuning reaction kinetics through controlled solvation environments [7]. Water-organic solvent mixtures demonstrate complex behavior patterns where reaction rates and product distributions can be systematically varied by adjusting solvent composition [7]. The formation of different precipitation patterns in copper chromate systems using water-dimethyl sulfoxide mixtures illustrates how solvent polarity affects nucleation and growth processes relevant to ring formation [7].

The effectiveness of mixed solvent systems has been demonstrated in bio-hybrid catalytic processes where dioxolane formation occurs in organic media [10]. Cyclopentyl methyl ether has been successfully employed as a potentially bio-based solvent for enzymatic cascades leading to dioxolane products, eliminating the need for solvent switching between biocatalytic and chemical steps [10]. This approach maintains high stereoselectivity while enabling purely organic reaction environments [10].

Quantitative Solvent Effect Analysis

Solvent SystemDielectric ConstantRelative Rate EnhancementMechanism Type
Water781.0 (baseline)Protic, high solvation
Dimethyl sulfoxide4710^6 - 10^7Aprotic, reduced solvation
Acetonitrile37>10^6Aprotic, minimal hydration
Ethylene glycol38VariableProtic, participates in reaction
Cyclopentyl methyl ether~4ModerateBio-compatible, low polarity

Computational studies have established correlations between solvent dielectric constants and reaction rate accelerations [8]. Linear relationships exist between the logarithm of rate acceleration and solvent dielectric constant for phosphate ester hydrolysis reactions, providing predictive frameworks for solvent selection in related cyclization processes [8]. These correlations demonstrate that electrostatic stabilization differences between ground and transition states drive solvent-dependent rate enhancements [8].

Computational Modeling of Transition States in Dioxolane Formation

Computational chemistry has provided detailed insights into the transition state structures and energetics of dioxolane formation reactions [11] [12] [13]. Advanced quantum mechanical methods enable precise characterization of reaction pathways and identification of key factors controlling reaction rates and selectivities.

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP functional have been extensively employed to model dioxolane formation transition states [11]. These computational studies reveal that transition states exhibit partially formed bonds between the nucleophilic oxygen atoms and the electrophilic carbon center [11]. The calculations demonstrate that unrestricted density functional theory methods provide more accurate descriptions of the asynchronous bond formation characteristic of these reactions [11].

Quantum mechanical calculations at the Hartree-Fock level using 4-31G basis sets have been applied to study the concerted fragmentation of carbene-dioxolane systems [14]. The transition state for concerted fragmentation lies approximately 30.4 kcal/mol above the optimized ground state geometry, with this energy difference showing relative insensitivity to basis set expansion or configuration interaction corrections [14]. However, STO-3G basis sets proved inadequate for treating these reactions accurately [14].

Transition State Geometry and Energetics

Computational investigations of dioxolane ring formation have identified two primary transition state conformations: spiro and planar geometries [11]. The spiro transition states are generally favored energetically, with dihedral angles averaging around 100° for favored pathways compared to 117° for disfavored routes [11]. The degree of rotation from the ideal spiro geometry appears to correlate with transition state energies and reaction selectivities [11].

Full geometry optimization of dioxolane structures using quantum mechanical ab initio calculations at the Hartree-Fock/6-311G** level reveals two stable conformational states corresponding to half-chair conformations [12]. These conformations are separated by small energy barriers of approximately 0.24 kcal/mol, with dihedral angles of ±27.3° [12]. The envelope conformation represents an unstable intermediate lying at the energy maximum between the two stable half-chair forms [12].

Computational Analysis of Reaction Mechanisms

Detailed computational studies have mapped complete reaction pathways for dioxolane formation [15]. Mulliken population analysis using density functional theory methods provides atomic charge distributions that correlate with experimental reactivity patterns [15]. These calculations demonstrate that reaction proceeds through initial coordination of reactants with acid catalyst sites, followed by nucleophilic attack and subsequent cyclization [15].

ReaxFF molecular dynamics simulations have been applied to study the high-temperature decomposition pathways of substituted dioxolanes [13]. These simulations reveal that alkyl-substituted 1,3-dioxolanes primarily decompose through cleavage to form radicals and hydrocarbons derived from side chains [13]. The computational predictions of decomposition patterns show excellent agreement with experimental sooting tendency measurements [13].

Solvation Effects in Computational Models

Computational modeling incorporating solvation effects demonstrates significant differences between gas-phase and solution-phase transition state geometries [11]. Optimization of transition states within continuum solvation models reveals longer forming bond distances in solution compared to vacuum calculations [11]. These solvation-induced structural changes contribute to more accurate predictions of experimental enantioselectivities and reaction rates [11].

The implementation of polarizable continuum models using dielectric constants appropriate for experimental solvent systems enables quantitative correlation between computed and observed reaction parameters [11]. Solvent probe radii of 1.40 Å have been validated for accurate reproduction of solvation energies in aqueous systems [11]. The inclusion of first-shell correction factors and solute cavity energy terms improves the accuracy of solvation energy calculations [11].

Activation Parameter Predictions

Computational MethodActivation Energy (kcal/mol)Frequency FactorAccuracy Assessment
B3LYP/6-31G*25-3510^11-10^13 s^-1Good correlation with experiment
HF/4-31G30.4Not reportedAdequate for relative energies
ReaxFF MDVariableDynamicExcellent for decomposition pathways
M06-2X/6-311+G(d,p)20-3010^12 s^-1High accuracy for selectivity

Dioxolane-Containing Ligands in Transition Metal Catalysis

Dioxolane-containing ligands have emerged as a significant class of chiral ligands in transition metal catalysis, offering unique structural features that enable highly enantioselective transformations [1] [2]. The incorporation of 1,3-dioxolane frameworks into ligand design provides several advantages, including conformational rigidity, C2-symmetric arrangements, and predictable stereochemical outcomes.

The pioneering work in this field was established with the development of DIOP (4,5-bis[(diphenylphosphino)methyl]-2,2-dimethyl-1,3-dioxolane), which represented the first example of a C2-symmetric phosphine ligand containing a dioxolane backbone [3]. DIOP demonstrated remarkable capacity for asymmetric induction, achieving up to 88% enantiomeric excess in the hydrogenation of dehydroamino acids and enamides [3] [4]. This success stimulated extensive research into dioxolane-based ligand systems.

Subsequent modifications of the DIOP framework have led to improved catalytic performance. Modified DIOP derivatives, incorporating varied aromatic substituents at the dioxolane ring and unsymmetrical phosphino groups, have shown enhanced stereochemical control [4]. Specifically, unsymmetrical DIOP ligands containing di-2-naphthylphosphino groups achieved superior optical yields compared to the parent DIOP in the hydrogenation of α-acetamidocinnamic acid and dehydrodipeptides, demonstrating enantioselectivities of 90-95% [4].

The design principles underlying dioxolane-containing ligands have been extended to incorporate various phosphorus-containing functionalities. Bis(diphenylphosphino)methyl dioxolane derivatives have demonstrated high stereoselectivity (85-92% ee) in asymmetric hydrogenation reactions with various enamide substrates [1]. These ligands benefit from the conformational constraints imposed by the dioxolane ring system, which effectively controls the spatial arrangement of the phosphino groups and enhances metal-substrate interactions.

Particularly noteworthy are the tartrate-derived 1,4-dioxane ligands, which have shown exceptional performance in asymmetric hydrogenation [5] [6]. Rhodium(I) complexes with these ligands achieved 94-99% enantiomeric excess in the hydrogenation of β-substituted enamides and MOM-protected β-hydroxyl enamides [5]. The 1,4-dioxane backbone in these ligands plays a crucial role in stabilizing the metal-ligand chelate conformation, leading to higher enantioselectivities compared to analogous ligands lacking this structural feature [5].

The versatility of dioxolane-containing ligands extends beyond asymmetric hydrogenation. Chiral bis-dioxolane phosphine ligands have been employed in various asymmetric transformations, providing moderate to good selectivity (70-85% ee) across different olefinic substrates [1]. Additionally, phenyl-dioxolane phosphine derivatives have demonstrated particular effectiveness in achieving good aromatic discrimination, with enantioselectivities ranging from 85-90% in reactions involving aromatic substrates [1].

Recent developments have incorporated dioxolane moieties into phosphoramidite ligand systems, creating versatile catalytic platforms capable of promoting multiple types of asymmetric reactions [2]. These cyclic dioxolane phosphoramidite ligands have achieved enantioselectivities of 80-95% across diverse substrate types, highlighting the broad applicability of dioxolane-based chiral environments [2].

Table 1: Dioxolane-Containing Ligands in Transition Metal Catalysis

Ligand TypeMetal ComplexReaction TypeEnantioselectivity (% ee)Key SubstrateReference
DIOPRhodium(I)Asymmetric hydrogenation88Dehydroamino acids [3]
Modified DIOPRhodium(I)Asymmetric hydrogenation90-95α-Acetamidocinnamic acid [4]
Bis-dioxolane phosphineRhodium(I)Asymmetric hydrogenation85-92Various enamides [1]
Tartrate-derived 1,4-dioxaneRhodium(I)Asymmetric hydrogenation94-99β-Substituted enamides [5]
Phenyl-dioxolane phosphineRhodium(I)Asymmetric hydrogenation85-90Aromatic substrates [1]

Use as Temporary Stereochemical Control Elements in Total Synthesis

The application of dioxolane-containing systems as temporary stereochemical control elements represents a sophisticated approach to achieving stereochemical complexity in natural product synthesis [7] [8]. These systems provide transient chiral environments that can be selectively removed after serving their stereochemical directing function, making them particularly valuable in multi-step synthetic sequences.

One of the most significant applications involves the use of temporary β-hydroxyl stereocenters in cyclopropanation reactions [8]. In this methodology, the boron enolate of (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one undergoes aldol reactions with α,β-unsaturated aldehydes to afford syn-aldol products in high diastereomeric excess. The temporary β-hydroxyl stereocenter then directs subsequent cyclopropanation of the alkene functionality, achieving high diastereoselectivity. Following the cyclopropanation, retro-aldol cleavage destroys the temporary β-hydroxyl stereocenter, yielding chiral cyclopropane-carboxaldehydes in greater than 95% enantiomeric excess [8].

The concept of stereochemical relay networks has been extensively developed to achieve remote stereocontrol over distances spanning 12-13 bond lengths [7]. These systems employ conformational biasing to transmit stereochemical information from one region of a molecule to another. In this context, dioxolane-containing protecting groups can serve as conformational control elements, influencing the spatial arrangement of distant reaction sites [7].

Protecting group-dependent facial selectivity represents another important application of temporary stereochemical control [7]. The choice of protecting group can dramatically alter the stereochemical outcome of reactions occurring at remote sites. For example, morpholinone systems demonstrate how changing from a planar N-Boc protecting group to a conformationally mobile N-benzyl group can invert 1,3-diastereoselectivity in alkylation reactions [7]. The N-benzyl group facilitates the relay of stereochemical information through conformational effects, achieving selectivity opposite to that observed with the stereochemically inert Boc group [7].

Recent advances have demonstrated the catalytic installation of transient chiral auxiliaries [9]. This approach combines the advantages of asymmetric catalysis with the reliability of chiral auxiliary methodology. Asymmetric catalysis is used to install a temporary chiral auxiliary starting from achiral precursors, which then directs subsequent diastereoselective reactions [9]. This strategy has been successfully applied to palladium-catalyzed carboetherification/hydrogenation sequences on propargylic amines, providing rapid access to enantioenriched chiral amino alcohols [9].

The concept of chiral relay networks extends to include temporary stereogenic centers that are formed transiently during reaction pathways [7]. These systems can achieve impressive levels of remote stereocontrol, including 1,5-, 1,7-, and even 1,9-stereocontrol relationships [10]. The stereochemical information is relayed through intermediates that contain temporary stereogenic centers, which bridge the gap between controlling and controlled sites [10].

Table 2: Temporary Stereochemical Control Methods

MethodApplicationStereochemical RangeTypical SelectivityKey Feature
Temporary β-hydroxyl centersCyclopropanation1,3-control>95% eeRetro-aldol cleavage
Conformational biasingRemote stereocontrol1,5-1,9-control85-95% deInformation relay
Protecting group effectsFacial selectivity1,3-control90-99% deInversion capability
Transient auxiliary installationMulti-step sequencesVariable90-98% eeCatalytic generation

Comparative Analysis with Related Oxygen Heterocycles

The evaluation of 2-phenethyl-1,3-dioxolane within the broader context of oxygen heterocycles reveals distinct advantages and limitations that influence its utility in asymmetric synthesis [11] [12] [13]. A comprehensive comparison with related heterocyclic systems provides insight into the structural features that contribute to effective stereochemical control.

Tetrahydrofuran (THF), the five-membered monocyclic ether analog, represents the most structurally related heterocycle to 1,3-dioxolane [11] [14]. While THF is primarily employed as a solvent in organic synthesis, its limited use as a ligand backbone stems from its conformational flexibility and the presence of only one heteroatom [11]. The additional oxygen atom in 1,3-dioxolane provides enhanced opportunities for coordination and stereochemical control [15].

Oxazolidinones, particularly Evans' oxazolidinones, represent the most established class of chiral auxiliaries and provide an important benchmark for comparison [12] [13]. These five-membered heterocycles containing both nitrogen and oxygen atoms have demonstrated exceptional utility in asymmetric synthesis, achieving very high enantioselectivities (typically >95% ee) across a broad range of transformations [12] [13]. The superior performance of oxazolidinones can be attributed to their rigid structure, predictable conformational behavior, and the ability of the nitrogen atom to form strong chelating interactions with metal centers [16].

The comparison between dioxolanes and oxazolidinones reveals several key differences. Oxazolidinones benefit from well-established synthetic protocols, extensive precedent in natural product synthesis, and highly predictable stereochemical outcomes [13]. In contrast, dioxolane systems offer unique advantages in terms of C2-symmetry potential and the ability to incorporate two equivalent coordinating sites [15]. This structural feature is particularly valuable in ligand design, where C2-symmetric arrangements often provide enhanced enantioselectivity [3].

Six-membered oxygen heterocycles, including 1,4-dioxanes and tetrahydropyrans, offer different conformational properties compared to their five-membered analogs [5]. The 1,4-dioxane system has demonstrated particular promise in ligand applications, with tartrate-derived 1,4-dioxane ligands achieving superior enantioselectivities (94-99% ee) compared to analogous five-membered systems [5]. The enhanced performance of six-membered rings may result from their greater conformational stability and reduced strain compared to five-membered systems [5].

Oxetanes, as four-membered oxygen heterocycles, represent highly strained systems with limited application in asymmetric synthesis [17]. Their high reactivity due to ring strain makes them useful as synthetic intermediates but unsuitable for stable auxiliary applications [17]. However, recent developments in oxetane ring-expansion chemistry have shown potential for accessing tetrahydrofuran derivatives through controlled ring-opening reactions [17].

Stability considerations also influence the practical utility of different heterocycles. Oxazolidinones demonstrate exceptional stability under a wide range of reaction conditions [13]. Dioxolanes are generally stable under most synthetic conditions but can be sensitive to acidic hydrolysis [15]. Tetrahydrofuran is stable but has a tendency to form explosive peroxides upon exposure to air and light [11].

The chirality potential of different heterocycles determines their effectiveness in asymmetric applications. Oxazolidinones possess very high chirality potential due to their established auxiliary properties and the ability to achieve multiple stereochemical relationships [13]. Dioxolanes offer high chirality potential, particularly when designed with C2-symmetric arrangements [1]. Six-membered systems like 1,4-dioxanes also demonstrate high chirality potential, as evidenced by their success in ligand applications [5].

Table 3: Comparative Analysis of Oxygen Heterocycles

HeterocycleRing SizeStabilityChirality PotentialSynthetic AccessibilityTypical Applications
1,3-Dioxolane5-memberedGoodHighGoodLigands, protecting groups
Tetrahydrofuran5-memberedGoodModerateExcellentSolvents, synthetic intermediates
Oxazolidinone5-memberedExcellentVery HighGoodChiral auxiliaries
1,4-Dioxane6-memberedGoodHighGoodLigand backbones
Oxetane4-memberedPoorModerateModerateSynthetic intermediates
Tetrahydropyran6-memberedGoodModerateGoodProtecting groups

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

178.099379685 g/mol

Monoisotopic Mass

178.099379685 g/mol

Heavy Atom Count

13

UNII

E894DK6G3L

General Manufacturing Information

1,3-Dioxolane, 2-(2-phenylethyl)-: INACTIVE

Dates

Last modified: 08-10-2024

Explore Compound Types